(18F)fluoroethyltyrosine
Description
F-18 Fluoroethyltyrosine is an amino acid analog radiolabeled with fluorine F 18, a positron emitting isotope, used as a tracer in positron emission tomography (PET). Reflecting the increased amino acid transport capacity of tumor cells, F-18 fluroethyltyrosine (F-18 FET) is actively taken up in tumor cells via the amino acid transport system, but is neither incorporated into proteins nor readily degraded, resulting in high intracellular concentrations of this imaging agent. Radiolabeled amino acid-based agents are useful in PET brain tumor imaging because F-18 fluoro-deoxyglucose (F-18 FDG), commonly used in PET tumor imaging, is relatively insensitive for detecting tumors in the brain due to high levels of glycolytic metabolism in the normal cortex and to a lesser extent in white matter.
Structure
3D Structure
Properties
CAS No. |
178433-03-9 |
|---|---|
Molecular Formula |
C11H14FNO3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-(18F)fluoranylethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1/i12-1 |
InChI Key |
QZZYPHBVOQMBAT-LRAGLOQXSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCF |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC[18F] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCF |
Appearance |
Solid powder |
Other CAS No. |
178433-03-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
((18)F)FET (18F)fluoroethyltyrosine 18F-fluoroethyl-L-tyrosine |
Origin of Product |
United States |
Radiosynthesis of O 2 18f Fluoroethyl L Tyrosine
Synthetic Pathways
Nucleophilic 18F-Fluoroethylation of L-Tyrosine Precursors
The core of [18F]FET synthesis is the introduction of the 18F-fluoroethyl group onto the tyrosine molecule. This is achieved through nucleophilic fluorination, a cornerstone of 18F radiochemistry.
The initial and more classical approach to [18F]FET synthesis is a two-step, two-pot process. wikipedia.org This method first involves the 18F-fluorination of a suitable precursor, such as 1,2-bis(tosyloxy)ethane (B1267912) or 2-bromoethyl triflate, to produce an 18F-labeled fluoroethylating agent like [18F]fluoroethyltosylate or [18F]fluoroethyl bromide. researchgate.netnih.gov In a subsequent and separate reaction vessel, this labeled intermediate is then used to alkylate the di-sodium salt of L-tyrosine, yielding [18F]FET. researchgate.netwikipedia.org
| Precursor for Fluoroethylating Agent | Fluoroethylating Agent | Tyrosine Precursor | Typical Radiochemical Yield (not decay-corrected) | Reference |
| 1,2-bis(tosyloxy)ethane | [18F]fluoroethyl tosylate | L-tyrosine di-sodium salt | ~40% | akjournals.com |
| 2-bromoethyl triflate | [18F]fluoroethyl bromide | L-tyrosine di-sodium salt | ~45% | nih.gov |
To simplify the synthesis and improve efficiency, two-step, single-pot methodologies have been developed and are now widely adopted. researchgate.netresearchgate.net This approach utilizes a protected L-tyrosine precursor, most commonly O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET). researchgate.netsnmjournals.org
In this one-pot strategy, the direct nucleophilic 18F-fluorination of the TET precursor is carried out, followed by the hydrolysis of the protecting groups (trityl and tert-butyl ester) in the same reaction vessel. wikipedia.orgresearchgate.netsnmjournals.org The hydrolysis is typically achieved using a strong acid, such as hydrochloric acid or trifluoroacetic acid. nih.govansto.gov.au This method eliminates the need for an intermediate purification step, thereby streamlining the process, reducing synthesis time, and often leading to higher and more reproducible radiochemical yields. snmjournals.organsto.gov.au The use of N-Boc protected precursors has also been explored, although challenges with racemization have been noted. acs.orgnih.gov
| Protected Precursor | Hydrolysis Agent | Key Advantage | Reference |
| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | Hydrochloric acid (HCl) | Simplified, single-pot procedure | ansto.gov.au |
| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | Trifluoroacetic acid (TFA) | High synthesis yields | nih.gov |
| N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester | Acid hydrolysis | Direct labeling route | akjournals.com |
Automated Radiosynthesis Methodologies
The clinical utility of [18F]FET has necessitated the development of automated synthesis modules to ensure consistent, high-quality production in a GMP (Good Manufacturing Practice) compliant manner. nih.gov
Several commercially available and custom-built automated synthesis modules have been adapted and optimized for [18F]FET production. nih.govsnmjournals.org These modules, such as the GE TRACERlab FXFN, IBA Synthera, and Elixys radiosynthesizers, integrate the entire synthesis process, from the initial trapping of [18F]fluoride to the final purification and formulation of the [18F]FET product. snmjournals.organsto.gov.ausnmjournals.org The automation is typically based on the one-pot, two-step strategy using the TET precursor. snmjournals.orgsnmjournals.org These systems employ disposable cassettes and reagent kits, which simplifies the setup and minimizes the risk of cross-contamination. snmjournals.orgsnmjournals.org The development of these automated systems has been crucial for the routine and widespread clinical availability of [18F]FET. nih.govansto.gov.au
The automation of [18F]FET synthesis has led to significant improvements in radiochemical yield and purity. Automated synthesizers provide precise control over reaction parameters such as temperature, reaction time, and reagent delivery, which contributes to the reproducibility and robustness of the synthesis. snmjournals.organsto.gov.au
Reported decay-corrected radiochemical yields for automated syntheses typically range from 30% to 55%, with synthesis times of approximately 60 to 80 minutes. snmjournals.organsto.gov.ausnmjournals.org The final product consistently demonstrates high radiochemical purity, often exceeding 99%, and high enantiomeric purity is also achieved. nih.govansto.gov.aukoreascience.kr Purification is commonly performed using high-performance liquid chromatography (HPLC), although methods utilizing solid-phase extraction (SPE) cartridges have also been successfully developed to simplify the final purification step. nih.govresearchgate.netsnmjournals.org
| Automated Module | Radiochemical Yield (decay-corrected) | Synthesis Time | Radiochemical Purity | Reference |
| IBA Synthera | ~40% | ~66 minutes | >95% | snmjournals.org |
| GE TRACERlab FXFN | 55 ± 5% | 63 minutes | >99% | ansto.gov.au |
| Home-built automated module | 20-25% (EOB) | 75-80 minutes | >99% | nih.gov |
| TRACERlab FX2N | 50.3 ± 4.9% | Not specified | >99% | koreascience.kr |
| Elixys | 30-55% | 70-80 minutes | >99% | snmjournals.org |
| GE FASTlab | 30-55% | 70-80 minutes | >99% | snmjournals.org |
Optimization of Total Synthesis Time
Automation has been a key strategy in reducing synthesis time. Fully automated radiosynthesis modules can complete the entire process in approximately 50 to 80 minutes. nih.govnih.gov For example, a simplified synthesis approach that replaces high-performance liquid chromatography (HPLC) with solid-phase extraction (SPE) for purification has been shown to reduce the synthesis time to just 35 minutes. researchgate.net Another study reported a total synthesis time of about 55 minutes using an automated module with SPE purification. iaea.org
Microwave-assisted synthesis has also emerged as a valuable technique for accelerating the fluorination and hydrolysis steps. nih.gov This method can significantly reduce reaction times compared to conventional heating. nih.gov For instance, microwave heating has been shown to decrease reaction times by approximately 10-fold while increasing [¹⁸F]fluoride incorporation. nih.gov
The following table provides a summary of various synthesis strategies and their corresponding total synthesis times.
| Synthesis Strategy | Total Synthesis Time | Radiochemical Yield (Decay Corrected) | Reference |
| Automated Synthesis with HPLC | 50 - 80 minutes | 40% - 60% | nih.gov |
| Automated Synthesis with SPE | ~35 - 55 minutes | ~25% - 45% (not decay corrected) | iaea.orgresearchgate.net |
| Microwave-Assisted Synthesis | Significantly reduced reaction times | 49.0 ± 4.5% | nih.gov |
Precursor Chemistry and Reactivity
The efficiency of [18F]FET synthesis is heavily dependent on the precursor molecule's chemistry and reactivity. The most commonly used precursor is O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET). researchgate.netmdpi.com
Research has explored various precursor derivatives to enhance radiochemical efficiency. The leaving group on the ethyl side chain, which is displaced by the [18F]fluoride ion, is a critical factor. Leaving groups such as tosylate (OTs), mesylate, nosylate (B8438820), and triflate (OTf) have been investigated. nih.govacs.org The reactivity of these leaving groups generally follows the order: triflate > nosylate > tosylate. nih.govacs.org More reactive leaving groups can lead to higher radiochemical yields and may allow for milder reaction conditions. nih.gov
A study comparing different leaving groups demonstrated their impact on radiochemical yield:
| Leaving Group | Relative Reactivity |
| Triflate (OTf) | Highest |
| Nosylate (ONs) | High |
| Tosylate (OTs) | High |
| Mesylate | Moderate |
Chromatographic Purification Techniques in [18F]FET Synthesis
After synthesis, the crude reaction mixture must be purified to remove unreacted [18F]fluoride, the precursor, and byproducts. mdpi.com High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are the primary techniques used for this purpose. mdpi.comnih.gov
Reversed-phase HPLC with a C18 column is a standard method for purifying [18F]FET. d-nb.info The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like ethanol (B145695) or acetonitrile, is optimized to achieve efficient separation. d-nb.infogoogle.com
The following table outlines the roles of these chromatographic techniques in [18F]FET synthesis.
| Purification Technique | Primary Function | Common Adsorbent |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of [18F]FET from impurities | C18 |
| Solid-Phase Extraction (SPE) | Removal of unreacted [18F]fluoride and byproducts | C18, Neutral Alumina |
Mechanisms of Cellular Transport and Accumulation of O 2 18f Fluoroethyl L Tyrosine
Intracellular Fate and Metabolic Stability
Once transported into the cell, the fate of (18F)FET is characterized by high metabolic stability. nih.gov Unlike naturally occurring amino acids such as methionine, (18F)FET is not significantly metabolized or incorporated into proteins. wikipedia.orgnih.govnih.govnih.gov This stability is a key advantage, as it means that the PET signal is a direct reflection of amino acid transport activity rather than being confounded by downstream metabolic processes like protein synthesis. uni-mainz.de
Studies have shown that (18F)FET remains intact within various tissues, including the brain, pancreas, and tumors, as well as in plasma. wikipedia.org The lack of incorporation into proteins ensures that the tracer can be transported bidirectionally across the cell membrane, although as noted, the efflux is less efficient than the influx via LAT1. nih.govnih.gov Furthermore, there is no evidence of significant defluorination, a metabolic process that can release the [18F]fluoride ion and lead to its accumulation in bone, which would otherwise complicate image interpretation. nih.gov This high in vivo stability contributes to the excellent imaging kinetics and specificity of (18F)FET for tumor imaging. nih.govnih.gov
Absence of Significant Intracellular Metabolism
A critical characteristic of (18F)FET is its high metabolic stability both in vivo and in vitro. nih.govnih.gov Once transported into the cell, (18F)FET does not undergo significant metabolism. wikipedia.org This metabolic inertness is a key distinction from naturally occurring amino acids, which are typically involved in various metabolic pathways.
High-performance liquid chromatography (HPLC) analyses of tissue homogenates from the brain, pancreas, and tumors, as well as plasma samples from mice at various time points post-injection, have revealed only unchanged (18F)FET. researchgate.net This indicates that the tracer remains intact within the cells and is not broken down into radiolabeled metabolites that could complicate imaging interpretation. tandfonline.com The parent fraction of (18F)FET in plasma has been reported to be as high as 87% at 120 minutes post-injection, further highlighting its stability. nih.gov
This lack of significant intracellular metabolism means that the accumulation of (18F)FET in tumor cells is almost exclusively dependent on the activity of amino acid transporters rather than subsequent metabolic trapping. uni-mainz.de
Lack of Incorporation into Protein Synthesis Pathways
Unlike natural amino acids such as methionine, (18F)FET is not incorporated into proteins. nih.govnih.govnih.gov This has been consistently demonstrated in multiple studies. Experiments involving the precipitation of cellular components with trichloroacetic acid after incubation with (18F)FET have shown that less than 1% of the total radioactivity is found in the acid-precipitable fraction, which contains proteins.
This lack of protein incorporation is a significant advantage as it simplifies the interpretation of imaging data. The signal observed is a direct measure of amino acid transport activity, rather than a combination of transport and protein synthesis rates. uni-mainz.de It is important to note that while (18F)FET itself is not incorporated into proteins, under specific experimental conditions using engineered cell-free protein synthesis systems, it can be forced to incorporate, highlighting its basic structural similarity to natural amino acids. researchgate.net However, in a natural biological context, this incorporation does not occur to any significant extent. nih.govresearchgate.net
Bidirectional Transport Kinetics
The transport of (18F)FET across the cell membrane is a bidirectional process. nih.gov This means that the tracer can be transported both into and out of the cell. This characteristic is evident from in vitro experiments where cells, after being loaded with (18F)FET, show a rapid decrease in intracellular radioactivity when they are washed with a tracer-free medium at 37°C. nih.gov
The transporter LAT1, which is primarily responsible for (18F)FET uptake, functions as an obligatory exchanger. uni-mainz.de This means it transports one amino acid in one direction while simultaneously transporting another in the opposite direction. Studies have shown that extracellular (18F)FET can stimulate the efflux of intracellular amino acids like L-leucine, confirming that (18F)FET is an influx substrate for LAT1. researchgate.net
Interestingly, there appears to be an asymmetry in how LAT1 recognizes (18F)FET. While it is an effective substrate for transport into the cell, it is not a good substrate for transport out of the cell. researchgate.netscilit.com Research using Xenopus laevis oocytes expressing human LAT1 found that intracellularly injected (18F)FET was not able to stimulate the uptake of extracellular L-leucine. researchgate.net This suggests that (18F)FET is effectively "trapped" inside the cell due to this asymmetric recognition by the transporter, contributing to its accumulation in tumor tissue. researchgate.netscilit.com
The kinetics of this transport can be influenced by various factors. For instance, time-activity curves in high-grade gliomas often show an early peak of (18F)FET uptake followed by a decrease, whereas low-grade gliomas tend to show a more steady and slight increase over time. fz-juelich.de
Table 1: Research Findings on (18F)FET Cellular Transport and Metabolism
| Parameter | Finding | Cell/System Studied |
|---|---|---|
| Primary Transport System | L-type amino acid transport system (LAT), mainly LAT1 | Human colon carcinoma (SW 707), Glioblastoma (LN229, F98) |
| Transport Inhibition | >80% uptake inhibition by BCH (a system L inhibitor) | SW 707 cells |
| Intracellular Accumulation | Accumulation factor of 3.0 to 5.0 | SW 707 cells |
| Metabolic Stability | No significant metabolites detected | Mouse brain, pancreas, tumor homogenates, and plasma |
| Protein Incorporation | <1% of radioactivity in the acid-precipitable fraction | Not specified in detail |
| Transport Directionality | Bidirectional transport demonstrated by rapid efflux | SW 707 cells |
| Transporter Asymmetry | Good influx substrate, but poor efflux substrate for LAT1 | Xenopus laevis oocytes expressing human LAT1 |
Preclinical Investigations of O 2 18f Fluoroethyl L Tyrosine
In Vitro Studies on Cellular Uptake and Kinetics
The preclinical evaluation of O-(2-[18F]Fluoroethyl)-L-tyrosine ((18F)FET), a synthetic amino acid radiotracer, has been crucial in understanding its potential for cancer imaging. In vitro studies using various cancer cell lines have provided fundamental insights into its cellular uptake, transport mechanisms, and accumulation kinetics. These investigations have laid the groundwork for its clinical application, particularly in neuro-oncology.
The uptake of (18F)FET in malignant cells is primarily mediated by amino acid transporters, and various cell line models have been instrumental in identifying the specific transporters involved.
Studies utilizing the human colon carcinoma cell line SW707 have been pivotal in elucidating the transport mechanism of (18F)FET. Research demonstrated that the uptake of L-(18F)FET into SW707 cells is predominantly facilitated by the L-type amino acid transport system. nih.gov This was confirmed through transport inhibition experiments using specific competitive inhibitors, which showed that over 80% of the uptake was mediated by this system. nih.gov In contrast, the D-isomer, D-(18F)FET, did not accumulate in these cells, highlighting the stereospecificity of the transport mechanism. nih.govresearchgate.net Furthermore, washing the SW707 cells after incubation with L-(18F)FET resulted in a rapid decrease in radioactivity, indicating a bidirectional transport process. nih.govresearchgate.net
Given the prominent application of (18F)FET PET in brain tumor imaging, glioma cell lines have been extensively studied. The uptake in glioma cells is largely attributed to the overexpression of L-type amino acid transporter 1 (LAT1). researchgate.net Studies on rat glioma cell lines like F98 and 9L, as well as human glioblastoma cell lines such as U87 and T98G, have confirmed the affinity of (18F)FET for neoplastic brain tissue. researchgate.netnih.govresearchgate.net The intracellular transport of tyrosine, and by extension (18F)FET, is significantly mediated by LAT1 and LAT2, which are markedly upregulated in glial tumors compared to normal brain tissue. researchgate.net This upregulation is a key factor in the increased uptake of (18F)FET in gliomas. researchgate.netmdpi.com
The utility of (18F)FET has also been explored in hematological malignancies. Myeloma cell lines have been shown to transport and partially metabolize (18F)FET. nih.govuj.edu.pl This suggests that, similar to other cancer cells, multiple myeloma cells exhibit an increased amino acid metabolism that can be targeted by (18F)FET. Research has indicated that (18F)FET is not only taken up by myeloma cells but can also be incorporated into newly synthesized proteins, a feature of particular interest for visualizing plasma cell mass. nih.govuj.edu.pl In vitro uptake assays using various multiple myeloma cell lines, including MM1S, L363, NCI H929, and AMO1, have demonstrated LAT1-specific uptake of similar amino acid tracers. postersessiononline.eu
Kinetic studies in various cell lines have characterized the time course of (18F)FET accumulation.
In SW707 human colon carcinoma cells, in vitro kinetic experiments revealed a rapid initial uptake of L-(18F)FET, reaching a near-constant tracer concentration after just 6 minutes. nih.govresearchgate.net This was followed by a plateau, indicating that the intracellular concentration remained stable over time. nih.govresearchgate.net
In human glioblastoma T98G cells, (18F)FET showed a more rapid initial uptake that peaked around 40 minutes. nih.govresearchgate.net Similarly, in F98 glioma cells, a fast initial uptake was observed, peaking at 10 minutes. nih.gov The kinetic profile in different glioma cell lines can vary; for instance, unlike the washout observed in 9L cancer cells after 60 minutes, this phenomenon was less evident in F98 cells. nih.gov The kinetic analysis of (18F)FET uptake provides valuable information, with high-grade gliomas often showing an early peak (around 10–15 minutes post-injection) followed by a decrease, while low-grade gliomas tend to show a slight and steady increase. fz-juelich.de
The dynamic uptake patterns are crucial for interpreting clinical PET scans. For instance, a short time-to-peak (TTP) is often associated with more aggressive tumors. mdpi.com Dynamic imaging allows for the assessment of these kinetic parameters, which can have prognostic significance. researchgate.netnih.gov
The accumulation factor, which is the ratio of intracellular to extracellular tracer concentration, provides a quantitative measure of uptake.
In SW707 colon carcinoma cells, the accumulation factor for L-(18F)FET ranged from 3.0 to 5.0. nih.govresearchgate.net This indicates a significant accumulation of the tracer within the cancer cells compared to the surrounding medium.
While specific accumulation factors for glioma and multiple myeloma cell lines are not always detailed in the same manner, the consistently high tumor-to-background ratios observed in PET imaging studies reflect a substantial accumulation in these malignant cells. mdpi.com The uptake in gliomas is significant enough to clearly delineate the tumor from healthy brain tissue. researchgate.net
Interactive Data Table: In Vitro Uptake of (18F)fluoroethyltyrosine in Different Cell Line Models
| Cell Line Model | Cancer Type | Key Findings on Transport Mechanism | Time to Plateau/Peak | Accumulation Factor |
| SW707 | Human Colon Carcinoma | Primarily via L-type amino acid transport system (>80%); bidirectional transport. nih.govresearchgate.net | Plateau reached after ~6 minutes. nih.govresearchgate.net | 3.0 - 5.0 nih.govresearchgate.net |
| F98 | Rat Glioma | Mediated by upregulated L-type amino acid transporters (LAT1/LAT2). researchgate.netnih.gov | Peak uptake at ~10 minutes. nih.gov | Not explicitly stated. |
| U87 | Human Glioblastoma | Mediated by upregulated L-type amino acid transporters (LAT1/LAT2). researchgate.net | Not explicitly stated. | Not explicitly stated. |
| T98G | Human Glioblastoma | Affinity for neoplastic tissue, uptake via amino acid transporters. nih.govresearchgate.net | Peak uptake at ~40 minutes. nih.govresearchgate.net | Not explicitly stated. |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Transport and partial metabolism; potential incorporation into proteins. nih.govuj.edu.pl | Not explicitly stated. | Not explicitly stated. |
Stereoselectivity of Transport (L-isomer vs. D-isomer)
The cellular uptake of O-(2-[18F]fluoroethyl)-tyrosine ([18F]FET) is highly dependent on its stereochemical configuration, a characteristic feature of transport systems that handle endogenous amino acids. Preclinical studies have consistently demonstrated a significant preference for the L-isomer over the D-isomer, highlighting the stereoselective nature of its transport mechanism.
In vitro experiments using various cancer cell lines have been pivotal in elucidating this selectivity. Studies on human SW 707 colon carcinoma cells showed a rapid initial uptake and accumulation of L-[18F]FET, reaching an accumulation factor (the ratio of intracellular to extracellular tracer concentration) of 3.0 to 5.0. nih.govresearchgate.net In stark contrast, the D-isomer, D-[18F]FET, did not accumulate in these cells, indicating that its transport into the cell is negligible. nih.govresearchgate.netnih.gov This pronounced difference underscores that the cellular uptake machinery, primarily the L-type amino acid transporter (LAT) system, specifically recognizes and transports the L-form of the amino acid analogue. nih.govresearchgate.net
Further investigations in 9L glioma cells confirmed these findings. The uptake of L-[18F]FET was significantly faster and higher—by a factor of 4.3 to 16.0 at maximum uptake—compared to its D-isomer counterpart. nih.gov This preferential uptake of the L-isomer is not unique to [18F]FET but is a common characteristic among amino acid-based PET tracers designed to target tumor metabolism.
The in vivo biodistribution in animal models mirrors these in vitro results. Studies in mice have shown that L-[18F]FET effectively crosses the blood-brain barrier and accumulates in brain tissue, whereas the uptake of D-[18F]FET in the brain is minimal. snmjournals.org This stereospecific transport is crucial for its application in neuro-oncology, as it allows for high-contrast imaging of brain tumors against the low background uptake in healthy brain tissue. The transport of L-[18F]FET is primarily mediated by the L-type amino acid transport system, which is overexpressed in many tumor types. nih.govnih.gov
| Isomer | Cell Line | Key Finding | Reference |
| L-[18F]FET | SW 707 Colon Carcinoma | Rapid accumulation; factor of 3.0-5.0 higher than extracellular concentration. | nih.govresearchgate.net |
| D-[18F]FET | SW 707 Colon Carcinoma | No significant accumulation observed. | nih.govresearchgate.netnih.gov |
| L-[18F]FET | 9L Glioma | 4.3 to 16.0-fold higher maximum uptake compared to D-isomer. | nih.gov |
| D-[18F]FET | 9L Glioma | Significantly lower and slower uptake than L-isomer. | nih.gov |
| L-[18F]FET | Mouse Brain (in vivo) | Significant uptake, crossing the blood-brain barrier. | snmjournals.org |
| D-[18F]FET | Mouse Brain (in vivo) | Negligible brain uptake. | snmjournals.org |
Influence of Extracellular Amino Acid Concentrations on Uptake Rate
The uptake of [18F]FET into tumor cells is a competitive process, significantly influenced by the concentrations of other large neutral amino acids (LNAAs) in the extracellular environment. This is because [18F]FET utilizes the L-type amino acid transporter 1 (LAT1), an antiporter that facilitates the exchange of extracellular amino acids for intracellular ones. nih.gov Consequently, elevated levels of other LAT1 substrates can competitively inhibit the transport of [18F]FET, affecting its accumulation in both tumor and healthy tissues.
Preclinical and clinical investigations have confirmed this competitive interaction. Studies have shown that protein intake before a [18F]FET PET scan, which increases plasma amino acid levels, leads to a decrease in tracer uptake in both healthy brain tissue and gliomas. nih.gov However, this decrease occurs to a similar extent in both tissues, resulting in tumor-to-brain ratios (TBR) that are not significantly different from those obtained under fasting conditions. nih.gov This suggests that while absolute uptake is affected, the diagnostic contrast may be preserved.
The transport kinetics of neutral amino acids differ between the brain and other body tissues. The Michaelis-Menten constant (Km) for LNAA transport in tissues outside the brain is substantially higher than physiological plasma concentrations, meaning these tissues are less susceptible to competitive effects in vivo. nih.gov In contrast, the blood-brain barrier's amino acid transport system operates closer to saturation, making it more sensitive to fluctuations in plasma amino acid levels. nih.gov
Interestingly, the relationship is complex. While extracellular competition can reduce uptake, some studies on osteosarcoma cells have indicated that preloading cells with LAT1-relevant amino acids can paradoxically increase [18F]FET uptake by stimulating the exchange mechanism of the LAT1 antiporter. nih.gov Furthermore, research has demonstrated a linear correlation between the uptake rate of L-[18F]FET and its extracellular concentration in SW 707 colon carcinoma cells, highlighting the dose-dependent nature of the transport within a certain range. nih.govresearchgate.net
| Condition | Tissue | Effect on [18F]FET Uptake | Impact on Tumor-to-Brain Ratio (TBR) | Reference |
| Increased Extracellular LNAAs (e.g., post-protein meal) | Glioma & Healthy Brain | Decreased uptake in both tissues. | Not significantly influenced. | nih.gov |
| Amino Acid Infusion | Meningioma & Brain Metastasis | Tracer uptake remained constant. | Significantly increased TBR (due to decreased uptake in normal brain). | nih.gov |
| Increasing concentrations of unlabeled L-FET | SW 707 Colon Carcinoma Cells | Linear correlation between uptake rate and extracellular concentration. | N/A | nih.govresearchgate.net |
In Vivo Animal Model Research
Orthotopic Glioma Models (e.g., U87, F98, C6, GL261 Glioblastoma)
Orthotopic glioma models, where human or rodent glioma cells are implanted into the brains of animals, are indispensable for the preclinical evaluation of [18F]FET PET. These models aim to replicate the growth and microenvironment of human brain tumors.
U87 Models : The U87 human glioblastoma cell line is commonly used in xenograft models with immunocompromised mice. nih.gov Studies using U87 orthotopic models have shown that [18F]FET PET can effectively visualize tumors with a significant contrast between the tumor and normal brain tissue. plos.orgresearchgate.net
F98 Models : The F98 rat glioma model is another well-established tool. Research has demonstrated that [18F]FET is transported into F98 glioma cells primarily by the L-type amino acid transport system, with some contribution from the Na+-dependent system B0. nih.gov This model has been used to compare the efficacy of different radiotracers and to study the fundamental transport mechanisms of [18F]FET. nih.govugent.be
GL261 Models : The GL261 murine glioblastoma model is used in syngeneic mice, allowing for the study of the tumor in the context of a competent immune system. [18F]FET PET has been shown to be feasible for imaging in this model, with standard PET parameters reflecting tumor growth. nih.govnih.gov However, GL261 tumors can exhibit high inter-individual variability in tracer uptake. nih.gov This model is frequently used for longitudinal studies monitoring tumor growth and response to experimental therapies. nih.govnih.govmdpi.com
These models have been instrumental in demonstrating that [18F]FET PET is a sensitive tool for detecting treatment responses, sometimes earlier than conventional imaging methods like MRI. nih.gov
Colon Carcinoma and Mammary Carcinoma Models
The application of [18F]FET PET has been explored in preclinical models of non-CNS malignancies, such as colon and mammary carcinomas.
Colon Carcinoma : In vitro and in vivo studies using the human SW 707 colon carcinoma cell line have been crucial for characterizing the fundamental transport mechanism of [18F]FET. nih.govresearchgate.net These experiments established that uptake is mediated predominantly by the L-system amino acid transporter. nih.govresearchgate.net In vivo studies in mice bearing SW 707 xenografts showed high tumor uptake of L-[18F]FET, with a tumor-to-blood ratio of approximately 2, suggesting its potential for imaging peripheral tumors. nih.govresearchgate.net More recent studies using multiplex PET imaging in various colon cancer mouse models have shown that [18F]FET, along with other tracers, can help noninvasively distinguish between different tumor genetic profiles. nih.gov
Mammary Carcinoma : Preclinical research in mice bearing mammary carcinomas has also shown significant uptake of [18F]FET in these tumors. snmjournals.org While [18F]FDG is more commonly studied in breast cancer models, the use of amino acid tracers like [18F]FET is being investigated as they may provide complementary information, particularly for certain subtypes or in the context of brain metastases. nih.govuab.eduresearchgate.net The rationale is based on the overexpression of amino acid transporters in many cancer types, including breast cancer. uab.edu
Xenograft Models for Tumor Visualization and Quantification
Xenograft models, where human tumor cells are grown in immunodeficient mice, are a cornerstone of in vivo [18F]FET research. These models are used across various cancer types to assess the tracer's ability to visualize tumors and quantify their metabolic activity.
In colon carcinoma xenografts (SW 707), [18F]FET demonstrated high uptake, with values exceeding 6% of the injected dose per gram (%ID/g) at 30 and 60 minutes post-injection. nih.govresearchgate.net This uptake was higher than in most other organs, except for the pancreas, yielding favorable tumor-to-background ratios. nih.govresearchgate.net
For brain tumor research, orthotopic xenografts (e.g., U87 glioblastoma) are preferred as they more accurately model the tumor's interaction with the brain microenvironment. ugent.be In these models, [18F]FET PET allows for clear delineation of the tumor from surrounding healthy brain tissue. plos.orgresearchgate.net The quantification of [18F]FET uptake, often expressed as the Standardized Uptake Value (SUV), provides a non-invasive measure of the tumor's metabolic activity. Studies have focused on optimizing methodologies for quantifying tumor volumes and activity, which is critical for assessing tumor progression and treatment efficacy. nih.govnih.govresearchgate.net
Biodistribution Patterns in Non-Target Organs (e.g., Pancreas, Liver, Kidney, Brain)
Preclinical studies investigating the biodistribution of O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET) have demonstrated a characteristic pattern of accumulation in non-target organs. Following intravenous administration in rodent models, the radiotracer undergoes rapid distribution, particularly in the liver, kidney, and blood, a process that is largely complete within five minutes. nih.govwikipedia.org
A notable finding from biodistribution studies in mice is the exceptionally high uptake of [18F]FET in the pancreas. nih.govwikipedia.org In mice bearing SW707 colon carcinomas, pancreatic uptake reached as high as 18% of the injected dose per gram (%ID/g) at 60 minutes post-injection. nih.govwikipedia.org In contrast, the uptake in the normal brain is consistently low. nih.gov For instance, studies in mice have recorded brain uptake to be around 2.17% ID/g at 60 minutes. nih.govwikipedia.org This low penetration of the blood-brain barrier in healthy brain tissue is a key characteristic of the tracer.
Moderate uptake and a prolonged retention time for [18F]FET have been observed in several other organs, including the kidneys, liver, lungs, and heart. nih.gov The accumulation of activity in the bone has been noted to be low, not exceeding 2% ID/g at 40 minutes post-injection, which suggests that the tracer undergoes minimal defluorination in vivo. nih.govnih.gov
The following table summarizes the biodistribution data from a study in SW 707 tumor-bearing mice, illustrating the relative uptake in various non-target organs compared to the tumor.
Biodistribution of [18F]FET in Mice with SW707 Colon Carcinoma (60 min p.i.)
| Organ | Uptake (%ID/g) |
|---|---|
| Pancreas | 18.0 |
| Tumor | 6.37 |
| Brain | 2.17 |
Data showing the percentage of injected dose per gram (%ID/g) in different tissues of mice 60 minutes after injection of [18F]FET. nih.govwikipedia.org
Analysis of Radiotracer Integrity in Plasma and Tissue Homogenates
A critical aspect of a radiotracer's viability is its metabolic stability in vivo. Preclinical investigations have consistently shown that [18F]FET possesses high stability, remaining largely intact within the body after administration. nih.govnih.gov
Chromatographic analysis, specifically high-performance liquid chromatography (HPLC), has been employed to assess the metabolic fate of [18F]FET in various biological samples from mice. nih.gov These analyses of plasma, as well as homogenates from the brain, pancreas, and tumor tissues, revealed only the presence of unchanged [18F]FET at time points of 10, 40, and 60 minutes after injection. nih.gov This indicates that the radiotracer does not undergo significant metabolism within these tissues or the bloodstream during the typical imaging window. wikipedia.orgnih.gov
Furthermore, studies have confirmed that [18F]FET is not incorporated into proteins. nih.govwikipedia.orgnih.gov This is a significant characteristic, as it implies that the tracer's accumulation in tissues is primarily reflective of amino acid transport rather than protein synthesis, which is a more complex and potentially confounding metabolic process. nih.gov The lack of protein incorporation and high in vivo stability are advantageous features that support the use of [18F]FET as a tracer for imaging amino acid transport. nih.gov
The table below summarizes the findings regarding the integrity of the radiotracer in preclinical models.
Metabolic Stability of [18F]FET in Preclinical Models
| Biological Sample | Time Points Post-Injection | Findings |
|---|---|---|
| Plasma | 10, 40, 60 min | Only unchanged [18F]FET detected by HPLC. nih.gov |
| Brain Homogenates | 10, 40, 60 min | Only unchanged [18F]FET detected by HPLC. nih.gov |
| Pancreas Homogenates | 10, 40, 60 min | Only unchanged [18F]FET detected by HPLC. nih.gov |
| Tumor Homogenates | 10, 40, 60 min | Only unchanged [18F]FET detected by HPLC. nih.gov |
| All Tissue Homogenates | General Finding | No incorporation into proteins detected. nih.govnih.gov |
Summary of findings from chromatographic analysis of plasma and tissue samples from mice at various times after [18F]FET injection.
Advanced Preclinical Imaging Methodologies with O 2 18f Fluoroethyl L Tyrosine
Positron Emission Tomography (PET) Imaging in Animal Models
Preclinical PET imaging with [18F]FET is a cornerstone for in vivo monitoring of tumor progression and assessing the efficacy of novel cancer therapies. nih.gov This non-invasive technique allows for longitudinal studies in the same animal, yielding statistically robust data while minimizing the number of animals required for a study. mlo-online.com Animal models, such as mice with orthotopically implanted glioblastoma, are commonly used to mimic the human disease, enabling detailed investigation of tumor characteristics. nih.gov
Quantitative Assessment of Tracer Uptake (e.g., Standardized Uptake Value, SUV)
A key aspect of preclinical [18F]FET PET is the quantitative analysis of tracer accumulation within the tumor. The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used for this purpose. nih.govmlo-online.com SUV normalizes the measured radioactivity concentration to the injected dose and the body weight of the animal, allowing for a standardized comparison of tracer uptake across different subjects and time points.
In a study involving a murine glioblastoma model (GL261), [18F]FET PET was quantified by calculating the maximum and mean standardized uptake values (SUVmax and SUVmean) within a defined volume of interest. nih.gov These values are often corrected for healthy background activity to enhance accuracy. nih.gov While SUVmax and SUVmean are valuable for imaging gliomas, research indicates that these parameters may not always correlate with the tumor size during the course of the disease. nih.gov
| Parameter | Description | Application in Preclinical [18F]FET PET |
| SUVmax | The maximum pixel value within a region of interest, representing the highest point of tracer concentration. | Used to quantify peak [18F]FET uptake in tumors, often corrected for background activity (SUVmax/BG). nih.gov |
| SUVmean | The average pixel value within a region of interest, providing a measure of the overall tracer uptake in the tumor. | Employed to assess the average [18F]FET concentration within the tumor volume, also corrected for background (SUVmean/BG). nih.gov |
Tumor-to-Background and Tumor-to-Brain Ratios
To enhance the contrast between the tumor and surrounding healthy tissue, tumor-to-background ratios (TBR) are calculated. mdpi.com This is particularly crucial in brain tumor imaging, where there is physiological uptake of the tracer in normal brain tissue. mdpi.com The TBR is typically determined by dividing the SUVmax or SUVmean of the tumor by the SUVmean of a reference region in healthy brain tissue, often in the contralateral hemisphere. mdpi.comnih.gov
Studies have demonstrated that [18F]FET provides high tumor-to-brain contrast. For instance, in a rat brain tumor model, the tumor-to-brain ratio for [18F]FET was found to be 3.15, which was significantly higher than that of [18F]FDG (1.44). nih.gov In a human study of a recurrent astrocytoma, the tumor-to-cortex ratio was greater than 2.7 at 35 minutes post-injection. researchgate.net These high ratios facilitate clear delineation of the tumor.
A novel deuterium-substituted version, [18F]d4-FET, has shown potential for an even better tumor-to-background ratio in rodent models compared to [18F]FET. consensus.app
| Ratio | Calculation | Significance in Preclinical [18F]FET PET |
| Tumor-to-Background Ratio (TBR) | (SUVmax or SUVmean of Tumor) / (SUVmean of Background Tissue) | A critical metric for delineating tumor boundaries and assessing tracer specificity. [18F]FET PET often yields high TBR values. nih.gov |
| Tumor-to-Brain Ratio | (Tracer uptake in Tumor) / (Tracer uptake in normal Brain) | Essential for brain tumor imaging to differentiate tumor from healthy brain tissue. [18F]FET exhibits favorable tumor-to-brain ratios. nih.gov |
Dynamic PET Imaging and Time-Activity Curve (TAC) Analysis
Dynamic PET imaging involves acquiring a series of images over time following the injection of the radiotracer. wikipedia.org This technique provides valuable information about the tracer's kinetic behavior. nih.gov The data from dynamic scans are used to generate time-activity curves (TACs), which plot the radioactivity concentration within a region of interest against time. wikipedia.org
The analysis of TACs can also include parameters such as the minimal time-to-peak (TTPmin), which has been shown to be a powerful biomarker independent of tumor grade and isocitrate dehydrogenase (IDH) status in gadolinium-negative gliomas. nih.gov
Biological Tumor Volume (BTV) Estimation Using Threshold-Based Approaches
Beyond assessing tracer uptake, [18F]FET PET is used to estimate the biological tumor volume (BTV), which represents the metabolically active part of the tumor. researchgate.net A common method for BTV delineation is the use of a threshold-based approach, where a specific TBR value is used to define the tumor boundaries. nih.govnih.gov
A frequently used threshold in clinical practice is a TBR of ≥1.6. nih.govnih.gov However, preclinical studies suggest that standardized thresholds from clinical practice may not be appropriate for animal models. nih.gov One study found that individual "optimal" thresholds for BTV assessment in a mouse glioblastoma model correlated highly with the SUVmax/BG, allowing for a more accurate, individualized calculation of the BTV. nih.gov This histology-verified method demonstrated a much higher agreement of BTV estimations with the actual tumor volume compared to predefined thresholds. nih.gov
Partial Volume Effect Correction (PVEC) in Preclinical PET
The limited spatial resolution of PET scanners can lead to a phenomenon known as the partial volume effect (PVE), which causes a blurring of the image and an underestimation of tracer uptake in small structures. ugent.beresearchgate.net This is particularly relevant in preclinical imaging, where the tumors in small animals are often small.
Partial volume effect correction (PVEC) methods are therefore important to improve the quantitative accuracy of preclinical [18F]FET PET. nih.gov Studies have shown that applying PVEC is beneficial for improving the accuracy of SUV quantification in [18F]FET PET. nih.gov Various PVEC techniques are available, some of which utilize anatomical information from co-registered magnetic resonance imaging (MRI) or computed tomography (CT) scans. ugent.be
Hybrid Imaging Modalities
To overcome the limitations of standalone PET imaging, which has limited spatial resolution and anatomical information, it is often combined with other imaging modalities. youtube.com Hybrid imaging, such as PET/CT and PET/MRI, provides both functional information from PET and detailed anatomical information from CT or MRI in a single imaging session. mdpi.commlo-online.com
In preclinical research, PET/CT allows for the correlation of functional [18F]FET uptake with anatomical structures, aiding in the precise localization of tumors. nih.govmlo-online.com PET/MRI is gaining prominence as it offers superior soft-tissue contrast compared to CT, which is particularly advantageous for brain tumor imaging. mdpi.commlo-online.comnih.gov
| Hybrid Modality | Advantages in Preclinical [18F]FET Imaging | Research Findings |
| PET/CT | Combines functional PET data with anatomical CT images for precise tumor localization. mlo-online.com | Used to monitor tumor uptake of radiotracers in response to various treatment combinations in glioblastoma models. mlo-online.com |
| PET/MRI | Offers superior soft-tissue contrast from MRI, enhancing the visualization of brain tumors. mdpi.commlo-online.com Allows for simultaneous acquisition of functional and detailed anatomical data. mdpi.com | Demonstrated high accuracy (86%) in differentiating tumor progression from treatment-related changes. nih.govnih.gov Found to be more accurate than either modality alone in cases of conflicting findings. nih.govnih.gov |
Cerenkov Luminescence Imaging (CLI) for Intraoperative Tumor Delineation in Animal Models
Cerenkov Luminescence Imaging (CLI) is an emerging optical imaging technique that detects the faint light (Cerenkov radiation) emitted when charged particles from a radionuclide, such as fluorine-18 (B77423) in [18F]FET, travel through tissue. nih.govstanford.edu In preclinical research, [18F]FET-induced CLI has been investigated as a novel method for real-time intraoperative guidance during tumor resection in animal models of glioma. nih.govnih.gov This technique allows for the direct visualization of tumor margins in the surgical field, potentially enabling more complete and precise tumor removal. nih.gov
The application of [18F]FET CLI in orthotopic rat models of glioblastoma has demonstrated its capability to accurately delineate tumor extent. nih.gov The optical signal generated by the decay of 18F within the tumor tissue can be captured by a sensitive optical camera, providing a real-time map of the tumor's location to guide surgical resection. nih.govstanford.edu This methodology complements preoperative PET imaging by translating the metabolic information into an intraoperative optical signal. nih.gov
In preclinical glioma models, the performance of [18F]FET CLI has been directly compared to the current standard for intraoperative fluorescence-guided surgery, which uses 5-aminolevulinic acid (5-ALA). nih.govnih.gov 5-ALA is a prodrug that leads to the accumulation of the fluorescent molecule protoporphyrin IX (PpIX) in tumor cells. thno.org
Studies in rat models with orthotopically implanted human and rat glioblastoma cells have shown that [18F]FET CLI can discriminate between glioblastoma and normal brain tissue more accurately than 5-ALA-induced fluorescence. nih.govnih.gov Research findings indicate that while both methods are effective, [18F]FET CLI demonstrates superior performance in key metrics. nih.govnih.gov For instance, one study found that [18F]FET CLI achieved a higher Area Under the Curve (AUC) in receiver operating characteristic (ROC) analysis compared to 5-ALA fluorescence, indicating better diagnostic accuracy. nih.gov The high sensitivity of [18F]FET CLI aids in achieving maximal resection, while its high specificity helps in preserving healthy brain tissue. nih.gov This improved accuracy has been linked to more complete tumor resections in animal models. nih.gov
| Parameter | [18F]FET CLI | 5-ALA Fluorescence | Reference |
|---|---|---|---|
| Diagnostic Accuracy (AUC) | 97% | 91% | nih.gov |
| Sensitivity | >92% | - | nih.govnih.gov |
| Specificity | >91% | - | nih.govnih.gov |
A critical aspect of validating [18F]FET CLI as a preclinical tool is establishing the correlation between its optical signal and other validated imaging and molecular biomarkers. Research has demonstrated a strong and significant linear correlation between the intraoperative CLI signal and the preoperative [18F]FET PET signal in animal models of glioblastoma. nih.govnih.gov Specifically, the tumor-to-background ratios (TBR) measured by both CLI and PET show a direct positive relationship (y = 1.06x - 0.01; p < 0.0001). nih.gov This confirms that the light detected by CLI accurately reflects the underlying metabolic activity of the tumor as measured by the gold-standard PET imaging.
Furthermore, the uptake of [18F]FET, and consequently the signal in both PET and CLI, is linked to the expression of specific molecular markers. The accumulation of [18F]FET in glioma cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is encoded by the SLC7A5 gene and is often overexpressed in tumor cells. nih.govresearchgate.net Studies have confirmed that the [18F]FET CLI signal correlates with the expression of the LAT1 amino acid transporter. nih.gov This molecular correlation provides a biological basis for the tumor-specific signal observed with [18F]FET imaging modalities and reinforces the utility of CLI in visualizing tumors based on their distinct metabolic and molecular profile. nih.govresearchgate.net However, some studies have noted that while LAT1 is essential for uptake, the level of its expression does not always directly correlate with the intensity of [18F]FET uptake, suggesting other factors may also play a role. nih.govnih.gov
Comparative Preclinical Studies of O 2 18f Fluoroethyl L Tyrosine with Other Radiotracers
Differentiation Capabilities in Preclinical Tumor Models
Preclinical studies have consistently demonstrated the superiority of [¹⁸F]FET over [¹⁸F]FDG in providing high tumor-to-brain contrast. This is primarily due to the low uptake of [¹⁸F]FET in normal brain parenchyma, as amino acid transport is generally lower in healthy brain tissue compared to the high glucose metabolism that characterizes the brain. uliege.be In contrast, the high physiological uptake of [¹⁸F]FDG in the gray matter of the brain often obscures the delineation of tumor boundaries, particularly for low-grade gliomas. uliege.besnmjournals.org
A meta-analysis of studies comparing the two tracers found that [¹⁸F]FET PET demonstrates significantly higher diagnostic performance for the diagnosis of brain tumors and gliomas compared to [¹⁸F]FDG PET. nih.gov For instance, in a study involving patients with suspected or known brain tumors, [¹⁸F]FET PET showed an accuracy of 96%, whereas [¹⁸F]FDG PET had an accuracy of 52%. nih.gov In a preclinical rat model with 9L gliosarcoma, while the tumor-to-blood and tumor-to-muscle ratios of [¹⁸F]FDG were higher than those of [¹⁸F]FET, the critical tumor-to-brain ratio was superior for [¹⁸F]FET due to the minimal background uptake in the normal brain. nih.gov
Interactive Data Table: Tumor-to-Background Ratios in Brain Tumor Imaging
| Radiotracer | Tumor-to-Brain Ratio (TBR) | Study Population | Key Finding |
| [¹⁸F]FET | High | Glioma models | Superior tumor delineation due to low background uptake in the brain. uliege.be |
| [¹⁸F]FDG | Low | Glioma models | High physiological uptake in gray matter obscures tumor margins. snmjournals.org |
A significant advantage of [¹⁸F]FET identified in preclinical research is its higher specificity in differentiating neoplastic tissue from inflammatory lesions compared to [¹⁸F]FDG. nih.govresearchgate.net Inflammatory cells, such as macrophages and neutrophils, exhibit increased glucose metabolism and therefore show high uptake of [¹⁸F]FDG, leading to false-positive results in oncological imaging. plos.orgresearchgate.netscienceopen.com
In a rat model bearing both 9L tumors and sterile inflammation, [¹⁸F]FDG accumulated in both lesions, making them indistinguishable. nih.gov Conversely, [¹⁸F]FET showed selective localization in the tumor with very low uptake in the inflammatory tissue. nih.gov This higher selectivity of [¹⁸F]FET is attributed to the fact that amino acid transport is more specific to tumor cells, whereas increased glucose metabolism is a hallmark of both cancer and inflammation. researchgate.net Studies have shown that [¹⁸F]FET has a higher selectivity index (tumor-to-inflammation ratio) than [¹⁸F]FDG. nih.gov
Interactive Data Table: Uptake in Neoplastic vs. Inflammatory Lesions
| Radiotracer | Uptake in Tumor | Uptake in Inflammation | Specificity for Tumors |
| [¹⁸F]FET | High | Low | High nih.gov |
| [¹⁸F]FDG | High | High | Low nih.gov |
[¹¹C]Methionine ([¹¹C]MET) is another amino acid radiotracer that has been widely used for brain tumor imaging. Preclinical and clinical comparisons with [¹⁸F]FET have shown both similarities and differences. Both tracers are taken up by tumor cells via amino acid transporters, particularly the L-type amino acid transporter system. unisr.it
In comparative studies, [¹¹C]MET often exhibits higher tumor-to-background ratios than [¹⁸F]FET, especially in pituitary adenomas. endocrine-abstracts.org However, a significant drawback of [¹¹C]MET is its physiological uptake in the normal cavernous sinus, which can complicate the assessment of tumor extension in that region. endocrine-abstracts.org Furthermore, the short half-life of Carbon-11 (approximately 20 minutes) restricts the use of [¹¹C]MET to centers with an on-site cyclotron. unisr.it In contrast, the longer half-life of Fluorine-18 (B77423) (approximately 110 minutes) allows for centralized production and wider distribution of [¹⁸F]FET. While some studies suggest [¹¹C]MET may be superior in delineating tumor margins in low-grade gliomas, both tracers have demonstrated utility in differentiating benign from malignant lesions. nih.gov
Comparisons have also been made with other amino acid analogs. [¹⁸F]Fluciclovine ([¹⁸F]FACBC) has shown promise in imaging high-grade gliomas, with a high detection rate. nih.govresearchgate.net Preclinical studies have paved the way for its clinical evaluation in brain tumors. nih.gov
3-[¹²³I]-iodo-α-methyl-L-tyrosine ([¹²³I]IMT) is a SPECT tracer that has demonstrated high accuracy in differentiating tumor progression from non-progressive changes in irradiated low-grade astrocytomas, outperforming [¹⁸F]FDG in this context. nih.gov Studies directly comparing [¹⁸F]FET and [¹²³I]IMT in the same preclinical models are limited, but both have shown superiority over [¹⁸F]FDG for specific neuro-oncological applications.
Choline-based radiotracers, such as [¹⁸F]Fluorocholine, are used to image altered cell membrane metabolism, a hallmark of cancer. The uptake mechanism involves choline (B1196258) transporters and phosphorylation by choline kinase. In contrast, [¹⁸F]FET uptake is mediated by amino acid transporters.
Preclinical studies suggest that in the context of muscle atrophy, a condition involving altered metabolism, the uptake of [¹⁸F]Fluorocholine is significantly decreased. mdpi.com While direct preclinical head-to-head comparisons in brain tumor models are not abundant, clinical studies in other cancers, such as prostate cancer, have shown that different classes of tracers can provide complementary information. For instance, in prostate cancer recurrence, [¹⁸F]fluciclovine (an amino acid analog) demonstrated a higher detection rate than [¹⁸F]fluorocholine. mdpi.com This suggests that the underlying biological processes being imaged by these different tracer classes (amino acid transport vs. membrane metabolism) can lead to different diagnostic performances depending on the specific cancer type and clinical question.
Correlation of O 2 18f Fluoroethyl L Tyrosine Uptake with Molecular and Histopathological Features in Preclinical Models
Relationship Between [18F]FET Uptake and Amino Acid Transporter Expression (e.g., LAT1, SLC7A5)
The accumulation of [18F]FET in tumor cells is largely mediated by specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is encoded by the SLC7A5 gene. mdpi.comnih.gov LAT1 is responsible for transporting large neutral amino acids and is often overexpressed in cancer cells to meet the high demand for nutrients required for rapid growth and proliferation. mdpi.comresearchgate.net
Preclinical studies have demonstrated a direct link between the expression of these transporters and the intensity of [18F]FET uptake. In glioblastoma models, a significant positive correlation has been observed between static [18F]FET uptake and the expression of SLC7A5. nih.gov However, the relationship is not always straightforward. Some studies on specific glioma subtypes, such as IDH-mutant astrocytomas, have found that the level of LAT1 expression does not always correlate with the level of [18F]FET uptake. nih.govresearchgate.netnih.gov In these cases, even tumors that are negative for [18F]FET uptake on PET scans still show positive staining for LAT1 expression, suggesting that other mechanisms may influence tracer accumulation. nih.govresearchgate.netnih.govuni-muenchen.de Despite this, LAT1 is considered the primary transporter for [18F]FET into tumor cells. nih.gov
| Cell Line | Transporter Inhibition | Effect on [18F]FET Uptake | Reference |
| U87 Glioblastoma | High concentration of BCH (System L inhibitor) | Almost complete abolishment of cellular uptake | nih.gov |
This table illustrates the significant role of the L-type amino acid transport system (inhibited by BCH) in the uptake of [18F]FET in a human glioblastoma cell line.
Correlation with Tumor Cellularity and Proliferative Activity in Animal Models
The relationship between [18F]FET uptake and tumor cellularity or proliferative activity (often measured by the Ki-67 index) in preclinical models is complex. While it is hypothesized that higher amino acid uptake would reflect greater cell density and proliferation, research findings have been variable.
In studies on brain metastases, higher [18F]FET PET intensity has been associated with a higher content of viable tumor cells and a lower degree of necrosis. nih.gov This suggests that [18F]FET uptake can effectively distinguish active tumor tissue from dead or necrotic tissue. nih.gov However, a direct correlation with the Ki-67 proliferation index is not consistently observed. nih.gov For instance, in some glioblastoma models, no significant correlation was found between [18F]FET uptake and Ki-67 expression. nih.gov Similarly, in an orthotopic glioblastoma model treated with anti-VEGF therapy, no difference in the Ki-67 proliferation index was found between treated and control groups, despite significant differences in [18F]FET uptake. nih.gov
| Preclinical Model | Parameter | Correlation with [18F]FET Uptake | Finding | Reference |
| Brain Metastases | Tumor Content | Positive (rs = 0.3) | Higher uptake indicates higher tumor content. | nih.gov |
| Brain Metastases | Necrosis Content | Negative (rs = -0.4) | Higher uptake indicates lower necrosis content. | nih.gov |
| Glioblastoma | Ki-67 Proliferation Index | No significant correlation | [18F]FET uptake was not directly linked to the rate of cell proliferation. | nih.gov |
| Murine Glioblastoma (GL261) | Tumor Size | No correlation | Standard uptake values do not correlate with tumor size. | nih.gov |
This table summarizes the varied correlations found between [18F]FET uptake and histological features in different preclinical cancer models.
Association with Tumor Microenvironment Characteristics (e.g., Neovascularization)
The tumor microenvironment, particularly the extent of neovascularization (angiogenesis), can significantly influence the delivery and uptake of PET tracers. Preclinical studies suggest that [18F]FET kinetics are associated with vascular characteristics.
Dynamic [18F]FET PET parameters, which measure the change in tracer activity over time, appear to be more influenced by blood flow and perfusion and are therefore related to the properties of tumor neovascularization. nih.gov A significant correlation has been reported between the dynamic [18F]FET uptake slope and the number of CD31-positive vessels, a marker for endothelial cells and blood vessels. nih.gov Static [18F]FET uptake has also shown correlations with CD31 positivity. nih.gov
The utility of [18F]FET PET in assessing the tumor microenvironment is further highlighted by its application in monitoring anti-angiogenic therapies. In an orthotopic glioblastoma mouse model, [18F]FET PET was found to be a sensitive method for monitoring and predicting the response to anti-angiogenic agents like bevacizumab. nih.gov A significant decrease in [18F]FET uptake was observed in treated tumors, corresponding to a lower micro-vessel density. nih.govnih.gov This suggests that [18F]FET PET can capture biological changes in the tumor microenvironment induced by anti-angiogenic treatments. nih.gov
Differentiation of Tumor Grades in Animal Models Based on Tracer Uptake Dynamics
Dynamic [18F]FET PET, which involves acquiring data over a period of time to generate time-activity curves (TACs), has proven valuable for tumor grading in preclinical models. snmjournals.orgsnmjournals.org The shape of these TACs can differ between low-grade and high-grade tumors, reflecting differences in their underlying biology. snmjournals.orgsnmjournals.orgfrontiersin.org
In rat glioma models, different pharmacokinetic models have been tested to best describe the uptake and clearance of [18F]FET. snmjournals.orgsnmjournals.org The two-tissue compartment model has been shown to be appropriate for quantifying the perfusion and internalization of the tracer, while simpler graphical models can provide a global measure of uptake. snmjournals.org The kinetics of [18F]FET are indicative of tumor grade and aggressiveness. snmjournals.orgsnmjournals.org
Typically, low-grade gliomas exhibit a continuously increasing TAC, whereas high-grade gliomas often show an early peak of uptake followed by a decline, resulting in a decreasing TAC. nih.gov This difference in uptake dynamics is a powerful imaging biomarker. nih.gov Parameters derived from dynamic scans, such as the time-to-peak (TTP), can help differentiate tumor grades. mdpi.com For instance, a shorter TTP is often associated with higher-grade tumors. mdpi.com These kinetic analyses provide information beyond static uptake measurements and can improve the accuracy of non-invasive tumor grading in animal models. frontiersin.orgresearchgate.net
| Dynamic [18F]FET PET Parameter | Typical Association in Preclinical Glioma Models | Reference |
| Time-Activity Curve (TAC) Shape | Increasing: Often associated with low-grade tumors. | nih.gov |
| Decreasing (early peak then decline): Often associated with high-grade tumors. | nih.gov | |
| Time-to-Peak (TTP) | Longer TTP: Associated with lower-grade or less aggressive tumors. | mdpi.com |
| Shorter TTP: Associated with higher-grade or more aggressive tumors. | mdpi.com |
This table outlines how dynamic parameters from [18F]FET PET scans are used to differentiate tumor grades in preclinical settings.
Q & A
Q. What experimental protocols are recommended for assessing (18F)fluoroethyltyrosine (FET) uptake in brain tumor imaging?
- Methodological Answer : Follow standardized PET acquisition protocols with tumor-to-background ratios (TBR) calculated at 20–40 minutes post-injection. Use systematic search strategies (e.g., PubMed/EMBASE) with keywords like “this compound,” “Brain Neoplasms/radionuclide imaging,” and “Glioma” to identify validated protocols . Include patient-level data extraction for histology correlation and apply QUADAS (Quality Assessment of Diagnostic Accuracy Studies) and STARD (Standards for Reporting Diagnostic Accuracy) checklists to ensure study validity .
Q. How does (18F)FET uptake correlate with amino acid transport mechanisms in tumor cells?
- Methodological Answer : FET is transported via system L amino acid transporters (LAT1/LAT2), which are overexpressed in gliomas. Use in vitro competitive inhibition assays with non-radioactive tyrosine analogs to validate LAT-specific uptake. Quantify uptake kinetics (e.g., time-activity curves) and compare with immunohistochemical LAT1 expression in biopsy samples .
Q. What are the key quality control parameters for synthesizing (18F)FET?
- Methodological Answer : Ensure radiochemical purity (>95%) via HPLC or GC-FID. Validate molar activity (>50 GBq/μmol) using standardized methods from the European Pharmacopoeia. Include stability testing under varying pH and temperature conditions to confirm shelf-life .
Advanced Research Questions
Q. How can conflicting TBR values in FET PET studies for glioma grading be resolved?
- Methodological Answer : Perform meta-regression analysis to account for variables such as acquisition timing, tumor subtype, and scanner resolution. Use sensitivity analyses to exclude outlier studies and apply hierarchical modeling to adjust for patient-level heterogeneity. Refer to the 2012 meta-analysis by Dunet et al. for TBR thresholds (e.g., TBR >2.5 suggests high-grade glioma) .
Q. What synthesis strategies optimize (18F)FET yield and molar activity for preclinical imaging?
- Methodological Answer : Compare nucleophilic fluorination methods (e.g., microreactor synthesis vs. traditional automated modules). Microreactor techniques reduce reaction time (15–20 minutes) and improve yield (≥80%) by enhancing 18F-fluoride incorporation efficiency. Validate with in vivo biodistribution studies to confirm retained tumor specificity .
Q. How can FET PET/MRI improve differentiation of tumor recurrence from post-treatment changes in pituitary adenomas?
- Methodological Answer : Co-register FET PET uptake (SUVmax) with MRI T1/T2 sequences. Use LAT1-targeted tracers to identify metabolically active residual tumor nodules (e.g., >3 mm lesions with TBR >1.6). Validate findings against post-radiotherapy outcomes or histopathology when feasible .
Q. What statistical approaches address variability in FET PET data across multicenter studies?
- Methodological Answer : Implement harmonized imaging protocols (e.g., EARL accreditation). Use mixed-effects models to adjust for center-specific variables. Apply ROC analysis with pooled sensitivity/specificity metrics, as demonstrated in the 2011 systematic review (sensitivity: 82%, specificity: 76%) .
Methodological Design and Validation
Q. How should researchers design longitudinal FET PET studies to assess treatment response in gliomas?
- Methodological Answer :
- Baseline : Acquire FET PET pre-treatment to establish TBR and tumor volume.
- Follow-up : Schedule scans at 3–6 month intervals, aligned with MRI and clinical assessments.
- Analysis : Use voxel-wise parametric response maps to quantify metabolic changes and correlate with progression-free survival .
Q. What analytical techniques validate FET’s specificity in non-brain tumors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
